3-methyl-N'-(2-methylbenzylidene)benzohydrazide
Overview
Description
3-methyl-N’-(2-methylbenzylidene)benzohydrazide is an organic compound with the molecular formula C16H16N2O It is a derivative of benzohydrazide, characterized by the presence of a methyl group at the third position of the benzene ring and a 2-methylbenzylidene group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-N’-(2-methylbenzylidene)benzohydrazide can be synthesized through a condensation reaction between 3-methylbenzohydrazide and 2-methylbenzaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the synthesis of 3-methyl-N’-(2-methylbenzylidene)benzohydrazide can be scaled up by employing continuous flow reactors or batch reactors. The use of catalysts, such as acids or bases, can enhance the reaction rate and improve the overall efficiency of the process. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-(2-methylbenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The benzene ring and the hydrazide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the benzene ring or the hydrazide moiety.
Scientific Research Applications
3-methyl-N’-(2-methylbenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N’-(2-methylbenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidene-2-hydroxymethylbenzohydrazide
- N’-benzylidene-3-methylbenzohydrazide
- N’-benzylidene-4-methylbenzohydrazide
Uniqueness
3-methyl-N’-(2-methylbenzylidene)benzohydrazide is unique due to the presence of both a methyl group at the third position of the benzene ring and a 2-methylbenzylidene group attached to the nitrogen atom. This specific structural arrangement imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-5-9-14(10-12)16(19)18-17-11-15-8-4-3-7-13(15)2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDAXUYPFZEIEZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416347 | |
Record name | AC1NSDJE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-91-5 | |
Record name | AC1NSDJE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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